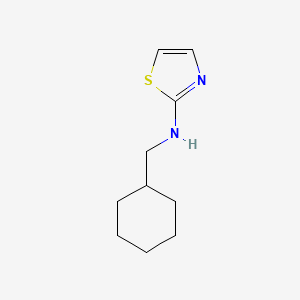

Cyclohexylmethyl-thiazol-2-YL-amine

描述

属性

IUPAC Name |

N-(cyclohexylmethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-2-4-9(5-3-1)8-12-10-11-6-7-13-10/h6-7,9H,1-5,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHNLMUJCMLDKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442717 | |

| Record name | AG-G-69069 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69212-70-0 | |

| Record name | AG-G-69069 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

One-Pot Four-Step Synthesis (Adapted from α-active Methylene Ketones)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | α-active methylene ketone + N-bromosuccinimide (NBS), benzoyl peroxide, ethanol, room temp, 1 h | Free-radical bromination to form α-bromo ketone intermediate. |

| 2 | Potassium thiocyanate, continuous stirring, 1 h | Nucleophilic substitution of bromide by thiocyanate to form α-thiocyanato ketone intermediate. |

| 3 | Cyclohexylmethylamine (primary amine), addition portion-wise, stirring for 2-5 h | Condensation and cyclization to form thiazol-2-yl-amine ring system. |

| 4 | Isolation by filtration and crystallization from ethanol | Purification of the desired this compound product. |

This method typically yields the desired thiazol-2-yl-amine derivatives in moderate to high yields (up to 80%) with melting points consistent with the expected compounds.

Mechanistic Insights

The reaction mechanism proceeds through:

- Step 1: Bromination of the α-position of the methylene ketone generates a reactive α-bromo ketone intermediate.

- Step 2: The bromide is displaced by the thiocyanate ion, forming an α-thiocyanato ketone.

- Step 3: Addition of cyclohexylmethylamine leads to nucleophilic attack on the carbonyl carbon, forming an intermediate that undergoes intramolecular cyclization via nucleophilic attack by the thiocyanate nitrogen on the carbonyl carbon.

- Step 4: Rearrangement and dehydration steps yield the thiazole ring with the cyclohexylmethyl substituent on the nitrogen atom.

This mechanism is supported by spectroscopic data (NMR, IR), chemical reactivity, and in some cases, X-ray crystallography for structural confirmation.

Alternative Synthetic Approaches

Other methods for synthesizing aminothiazoles include:

- Polymer-supported synthesis: Conversion of resin-bound amino groups to thioureas, followed by reaction with α-bromo ketones to yield aminothiazoles with good purity and yield.

- Reactions involving sulfur monochloride: For fused thiazole systems, sulfur monochloride reacts with dialkylaminonaphthoquinones or anthraquinones in the presence of tertiary amines, though this method is more specialized and less applicable to simple this compound.

These methods, while useful for related compounds, are less directly applicable to this compound but offer insight into thiazole ring construction chemistry.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | α-active methylene ketone (e.g., acetylacetone or substituted analogs) |

| Brominating Agent | N-bromosuccinimide (NBS) |

| Thiocyanate Source | Potassium thiocyanate |

| Amination Agent | Cyclohexylmethylamine |

| Solvent | Ethanol |

| Temperature | Room temperature for bromination and substitution; reflux for dehydration if needed |

| Reaction Time | Bromination: 1 h; thiocyanate substitution: 1 h; amine addition: 2–5 h |

| Product Isolation | Filtration and crystallization from ethanol |

| Typical Yield | 66–80% |

| Characterization Techniques | 1H NMR, 13C NMR, IR spectroscopy, X-ray crystallography (for structural confirmation) |

Research Findings and Notes

- The one-pot method is advantageous due to its simplicity and avoidance of chromatographic purification.

- Reaction times and stirring duration after amine addition affect yield and purity.

- The presence of cyclohexylmethylamine as the primary amine is compatible with this method, though yields may vary depending on steric and electronic factors.

- Structural confirmation by X-ray crystallography has been reported for similar thiazol-2-imine derivatives, supporting the proposed mechanism and product structure.

- The method is versatile and can accommodate various α-active methylene ketones and primary amines, indicating potential for structural analog synthesis.

化学反应分析

Types of Reactions: Cyclohexylmethyl-thiazol-2-YL-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring into a dihydrothiazole derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry and Drug Development

Antifungal Activity:

Research has indicated that compounds related to Cyclohexylmethyl-thiazol-2-YL-amine exhibit significant antifungal properties. For instance, aminothiazole derivatives with cyclohexylmethyl substituents have shown promising results against Histoplasma capsulatum and Cryptococcus neoformans, with Minimum Inhibitory Concentrations (MICs) as low as 0.4 µM . The selectivity indices (SIs) of these compounds suggest low toxicity to mammalian cells, highlighting their potential as antifungal agents.

Anticancer Properties:

this compound derivatives have also been evaluated for their anticancer activities. Studies have demonstrated that certain thiazole derivatives can inhibit the growth of various cancer cell lines, including prostate (PC3) and breast cancer cells (Bcap-37), with IC50 values indicating potent activity . The structural modifications on the thiazole core significantly influence their biological efficacy.

Antibacterial Effects:

The compound has been explored for its antibacterial properties as well. Research indicates that thiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Mechanistic Insights

Multitarget Drug Potential:

this compound has been identified as a multitarget drug due to its ability to interact with various biological targets. This characteristic is crucial in drug design, especially for diseases where multiple pathways are involved.

Molecular Mechanisms:

Studies have investigated the molecular mechanisms underlying the activity of thiazole derivatives. For example, the cocrystallization of related compounds with human estrogen-related receptor-alpha (ERRα) has provided insights into their action at the molecular level, revealing novel mechanisms that could be exploited in drug development .

Comparative Analysis with Related Compounds

The following table summarizes some structural comparisons and biological activities of this compound with other thiazole derivatives:

| Compound Name | Structure Features | Unique Aspects | Antifungal Activity (MIC) |

|---|---|---|---|

| This compound | Cyclohexyl group + thiazole ring | Potential multitarget drug | 0.4 µM |

| Benzothiazole derivatives | Benzene ring fused to thiazole | Higher lipophilicity and bioactivity | Varies |

| Thiazolidinones | Five-membered ring containing sulfur | Known for anti-inflammatory properties | Varies |

| Thiazole-based amines | Simple amine substitution on thiazole | Less complex but effective against bacteria | Varies |

Case Studies

Case Study 1: Antifungal Efficacy

A study evaluated several aminothiazole derivatives, including those with cyclohexylmethyl substituents, against Histoplasma yeast. The results showed that certain compounds had MIC values as low as 0.4 µM, indicating strong antifungal activity while maintaining low toxicity to human cells .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound analogs against various cancer cell lines. The findings revealed that specific modifications on the thiazole structure significantly enhanced cytotoxicity, making these compounds candidates for further development in cancer therapy .

作用机制

The mechanism of action of Cyclohexylmethyl-thiazol-2-YL-amine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to its diverse biological activities.

Pathways Involved: It can inhibit enzyme activity, induce apoptosis in cancer cells, and modulate inflammatory pathways.

相似化合物的比较

2-Aminothiazole: A simpler analog with similar biological activities.

Thiazolo[4,5-b]pyridine: A fused heterocyclic compound with enhanced pharmacological properties.

2,4-Disubstituted Thiazoles: Known for their antimicrobial and antifungal activities.

Uniqueness: Cyclohexylmethyl-thiazol-2-YL-amine stands out due to its unique cyclohexylmethyl group, which enhances its lipophilicity and potentially improves its bioavailability and interaction with biological targets .

生物活性

Cyclohexylmethyl-thiazol-2-YL-amine is a compound that has garnered attention due to its potential biological activities, particularly within the realm of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as thiazole derivatives, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the cyclohexyl group enhances its lipophilicity, potentially influencing its biological interactions.

Biological Activities

1. Antimicrobial Activity

Thiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities against various pathogens. For instance, derivatives containing the thiazole moiety have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

2. Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. This compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that certain thiazole compounds exhibit cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | TBD |

| This compound | MCF7 | TBD |

3. Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. Studies suggest that this compound may modulate inflammatory pathways, potentially reducing cytokine production and inflammation-related tissue damage .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Thiazole compounds often act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.

- Receptor Modulation : They may also interact with specific receptors involved in inflammation and cancer progression.

Case Studies

Case Study 1: Anticancer Activity in HepG2 Cells

In a controlled study, this compound was tested against HepG2 cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value demonstrating significant potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

A series of antimicrobial assays revealed that this compound exhibited strong inhibitory effects against both Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent for infections caused by these pathogens .

常见问题

Q. What synthetic strategies are commonly employed to prepare Cyclohexylmethyl-thiazol-2-YL-amine and its derivatives?

this compound derivatives are typically synthesized via condensation reactions between cyclohexylamine precursors and thiazole-based building blocks. For example, cyclohexyl groups can be introduced through reductive amination or nucleophilic substitution, while the thiazole ring is often constructed using Hantzsch thiazole synthesis (reacting α-haloketones with thioureas). Key intermediates may include N-cyclohexylidene derivatives or thiazol-2-amine scaffolds, as seen in analogous compounds like N-cyclohexyl-2-benzothiazol-amine . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to improve yields and purity .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Structural confirmation requires a combination of:

- High-resolution mass spectrometry (HRMS) : LC-ESI-ITFT or QFT platforms with collision-induced dissociation (CID) can confirm molecular formulas and fragmentation patterns (e.g., [M+H]+ peaks at m/z 232.1034 for N-cyclohexyl-2-benzothiazol-amine) .

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves cyclohexylmethyl protons (δ 1.0–2.5 ppm) and thiazole aromatic protons (δ 7.0–8.5 ppm).

- X-ray crystallography : Single-crystal studies provide definitive bond lengths and angles, as demonstrated for bis(benzothiazol-2-ylmethyl)amine derivatives .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactivity of this compound?

DFT methods, such as the B3LYP functional (combining exact exchange and gradient-corrected correlation), model the compound’s electronic structure, including HOMO-LUMO gaps and charge distribution. For instance, exact-exchange terms improve accuracy in thermochemical properties like atomization energies (average deviation <2.4 kcal/mol) . Correlation-energy functionals (e.g., Colle-Salvetti formula) further refine predictions of electron density and kinetic-energy contributions . These calculations guide hypotheses about nucleophilic/electrophilic sites for derivatization.

Q. How can researchers resolve discrepancies between computational stability predictions and experimental data for this compound derivatives?

Contradictions often arise from approximations in DFT functionals or solvent effects omitted in simulations. Strategies include:

- Validating computational models against experimental crystallographic data (e.g., bond angles, torsion strains) .

- Incorporating solvent models (e.g., PCM or SMD) to account for solvation energies in reactivity studies .

- Cross-referencing with spectroscopic data (e.g., NMR chemical shifts) to refine partial charge assignments .

Q. What methodologies are effective for designing structure-activity relationship (SAR) studies of thiazol-2-amine derivatives?

SAR optimization involves:

- Systematic substituent variation : Modify cyclohexylmethyl groups (e.g., fluorination) or thiazole substituents (e.g., electron-withdrawing nitro groups) to assess bioactivity trends .

- In vitro bioassays : Test derivatives against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) or cancer cell lines, as shown for antitumor thiazol-2-amines .

- Pharmacokinetic profiling : Evaluate metabolic stability using liver microsomes or plasma protein binding assays .

Q. How can researchers optimize reaction conditions to enhance the yield of this compound derivatives?

Key factors include:

- Catalyst selection : Palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination).

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Temperature control : Lower temperatures (0–25°C) minimize side reactions during cyclization steps .

Data Contradiction Analysis

Q. How to address conflicting biological activity data for thiazol-2-amine derivatives in different studies?

Discrepancies may stem from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .

- Purity issues : HPLC validation (≥98% purity) ensures activity correlates with the intended compound .

- Structural analogs : Subtle changes (e.g., methyl vs. tert-butyl groups) drastically alter bioactivity .

Methodological Tables

Table 1: Key Spectroscopic Parameters for this compound Derivatives

Table 2: Computational vs. Experimental Stability Data

| Property | DFT Prediction (B3LYP) | Experimental Value | Deviation |

|---|---|---|---|

| HOMO-LUMO gap (eV) | 4.2 | 4.5 | 0.3 |

| Bond dissociation energy (kcal/mol) | 75 | 78 | 3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。